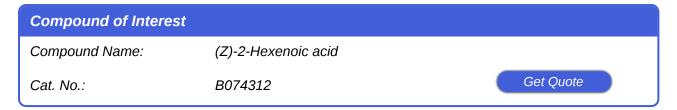


Thermochemical Data and Biosynthetic Pathway of (Z)-2-Hexenoic Acid: A Technical Guide

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This technical guide provides a summary of available thermochemical data for **(Z)-2-Hexenoic acid**, outlines general experimental protocols for its thermochemical characterization, and details its involvement in biological pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Thermochemical Data

Direct experimental thermochemical data for **(Z)-2-Hexenoic acid**, a medium-chain unsaturated fatty acid, is not readily available in publicly accessible literature.[1] However, various physical properties have been reported. For comparative purposes, computationally derived thermochemical data for its stereoisomer, (E)-2-Hexenoic acid, are presented.

Physical Properties of (Z)-2-Hexenoic Acid

A compilation of available physical data for **(Z)-2-Hexenoic acid** is provided in Table 1. These values are primarily estimated or derived from experimental sources where specified.



Property	Value	Source	
Molecular Formula	C6H10O2 [2]		
Molecular Weight	114.14 g/mol [2]		
Appearance	Colorless to pale yellow clear liquid (est.)	ale yellow clear [3]	
Boiling Point	216.00 to 217.00 °C @ 760.00 mm Hg (est.)	0.00 [3]	
Vapor Pressure	0.054000 mmHg @ 25.00 °C (est.) [3]		
Flash Point	240.00 °F TCC (115.40 °C) (est.)	[3]	
logP (o/w)	1.865 (est.) [3]		
Water Solubility	7069 mg/L @ 25 °C (est.) [3]		
рКа	4.63 (25°)	[1]	

Computed Thermochemical Data for (E)-2-Hexenoic Acid

The following table summarizes computed thermochemical data for the (E)-isomer of 2-Hexenoic acid. It is crucial to note that these are not experimental values and do not represent the (Z)-isomer. These values are provided as a reference from computational models.



Property	Value	Unit	Source
Standard Gibbs free energy of formation (ΔfG°)	-185.88	kJ/mol	Joback Calculated Property[4]
Enthalpy of formation at standard conditions (gas) (ΔfH°gas)	-314.76	kJ/mol	Joback Calculated Property[4]
Enthalpy of fusion at standard conditions (ΔfusH°)	17.19	kJ/mol	Joback Calculated Property[4]
Enthalpy of vaporization at standard conditions (ΔναρΗ°)	52.33	kJ/mol	Joback Calculated Property[4]

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties such as enthalpy of formation, entropy, and heat capacity for a compound like **(Z)-2-Hexenoic acid** typically involves calorimetric techniques. Below is a generalized experimental protocol for bomb calorimetry, which is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

Bomb Calorimetry: Determination of Enthalpy of Combustion

Objective: To measure the heat of combustion of **(Z)-2-Hexenoic acid** at a constant volume.

Apparatus:

- · Isoperibol bomb calorimeter
- Oxygen bomb



- Sample crucible (platinum or silica)
- Fuse wire (e.g., platinum or nickel-chromium)
- Calorimeter bucket
- High-precision thermometer or temperature probe
- Stirrer
- Oxygen source with pressure gauge
- Pellet press
- Analytical balance

Procedure:

- Sample Preparation: A precisely weighed sample (typically 0.5 1.0 g) of **(Z)-2-Hexenoic** acid is placed in the sample crucible. If the substance is a liquid, it may be encapsulated in a gelatin capsule of known heat of combustion.
- Bomb Assembly: The crucible is placed in the bomb. A fuse wire of known length and mass is connected to the electrodes, with the wire in contact with the sample.
- Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a
 pressure of approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed in the calorimeter jacket.
- Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until the rate of temperature



change again becomes steady.

 Post-Combustion Analysis: The bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The length of the unburned fuse wire is measured. The bomb washings are collected to determine the amount of nitric acid and sulfuric acid formed from any nitrogen or sulfur impurities.

Data Analysis:

- The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.
- The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- The total heat released during the combustion (q_total) is calculated using: q_total = C_cal *
 ΔT
- The heat of combustion of the sample (q_comb) is then determined by subtracting the heat contributions from the ignition wire and the formation of acids.
- The molar enthalpy of combustion (ΔcH°) is calculated from q_comb and the molar mass of the sample.
- The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, with known standard enthalpies of formation for the combustion products (CO2 and H2O).

Biological Significance and Signaling Pathways

(Z)-2-Hexenoic acid is a medium-chain fatty acid that plays a role in various biological processes. Notably, its trans-isomer, (E)-2-Hexenoic acid, is recognized as a metabolite in the fatty acid biosynthesis pathway.[5][6]

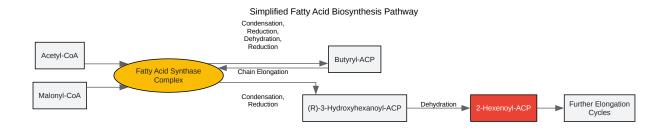
Fatty Acid Biosynthesis

Fatty acid biosynthesis is a fundamental metabolic process where acetyl-CoA is converted into long-chain fatty acids. (E)-2-Hexenoic acid is specifically formed from (R)-3-Hydroxyhexanoic



acid through the action of fatty-acid synthase.[6] This pathway is crucial for energy storage, membrane structure, and the production of signaling molecules.

The following diagram illustrates a simplified workflow for the initial stages of fatty acid biosynthesis leading to the formation of a C6 unsaturated fatty acid.



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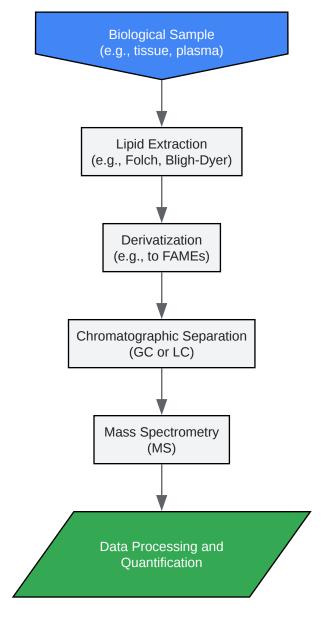
Caption: Fatty acid synthesis pathway leading to 2-Hexenoyl-ACP.

General Experimental Workflow for Metabolite Analysis

The identification and quantification of **(Z)-2-Hexenoic acid** in biological samples typically involve a multi-step process.



General Workflow for (Z)-2-Hexenoic Acid Analysis



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Caption: Workflow for analyzing (Z)-2-Hexenoic acid.

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